
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as EPOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPOC is a member of the chromone family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound has been used in the synthesis of various chemical derivatives. For example, it's involved in the synthesis of thiazolidin-4-ones, which are significant for their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Antimicrobial Activity
- Similar compounds have been synthesized for their antimicrobial properties. A series of innovative compounds related to 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate have shown antibacterial and antifungal activities, highlighting the potential of this chemical structure in antimicrobial research (Parameshwarappa et al., 2009).
Biological Activity and Medical Applications
- In medical research, derivatives of this compound have been explored for their biological activities, such as antiplatelet activity. This suggests potential therapeutic applications in preventing blood clot formation and related cardiovascular conditions (Mazzei et al., 1990).
Antioxidative and Anti-Inflammatory Properties
- Highly oxygenated derivatives of this compound have been identified with antioxidative and anti-inflammatory properties. Such properties are critical in the development of drugs targeting oxidative stress and inflammation-related diseases (Makkar & Chakraborty, 2018).
Unique Chemical Synthesis Processes
- The compound and its derivatives have been utilized in unique chemical synthesis processes, demonstrating the versatility and importance of this chemical structure in organic chemistry (Pelter et al., 1997).
properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-23-16-7-5-6-8-17(16)26-20-12(2)24-18-11-14(25-13(3)21)9-10-15(18)19(20)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZKJXAVWFVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

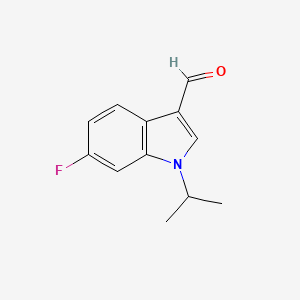
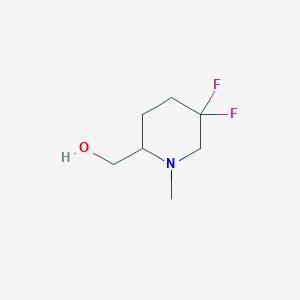
![methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate](/img/structure/B2969931.png)


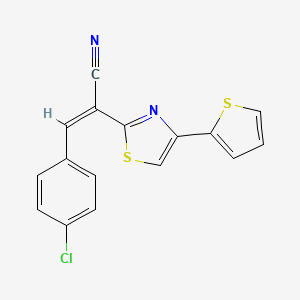
![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)
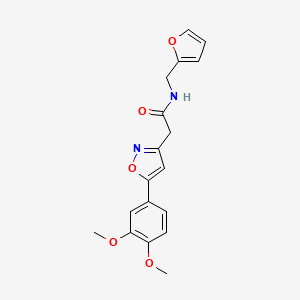
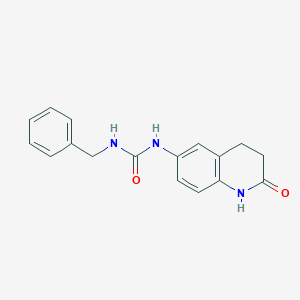
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)
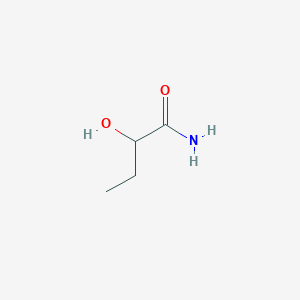
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)
![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2969948.png)